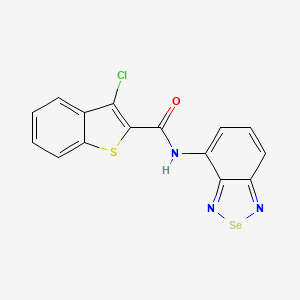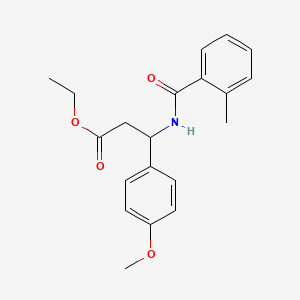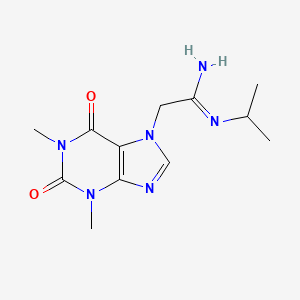
N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide: is a complex organic compound that features both selenium and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzoselenadiazole ring: This can be achieved through the reaction of o-phenylenediamine with selenium dioxide.
Formation of the benzothiophene ring: This involves the cyclization of 2-chlorobenzaldehyde with sulfur sources under acidic conditions.
Coupling of the two rings: The final step involves the coupling of the benzoselenadiazole and benzothiophene rings through amide bond formation using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The selenium and sulfur atoms can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with higher oxidation states of selenium and sulfur.
Reduction: Reduced forms with lower oxidation states.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The selenium and sulfur atoms can participate in redox reactions, influencing the activity of biological molecules. The compound may also interact with nucleophilic sites in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,1,3-benzoxadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide: Similar structure but with oxygen instead of selenium.
N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide: Similar structure but with sulfur instead of selenium.
Uniqueness
The presence of selenium in N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide imparts unique redox properties and potential biological activity that are not present in its oxygen or sulfur analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C15H8ClN3OSSe |
|---|---|
Peso molecular |
392.7 g/mol |
Nombre IUPAC |
N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H8ClN3OSSe/c16-12-8-4-1-2-7-11(8)21-14(12)15(20)17-9-5-3-6-10-13(9)19-22-18-10/h1-7H,(H,17,20) |
Clave InChI |
JICRAZUIEMNOHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC4=N[Se]N=C43)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B15005338.png)
![(16Z)-16-[(5-methylfuran-2-yl)methylidene]androst-5-ene-3,17-diol](/img/structure/B15005346.png)
![(2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15005351.png)
![ethyl (2Z)-4,4,4-trifluoro-3-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B15005355.png)
![4-(2,3-difluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15005376.png)
![5-{3-[(4-chlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15005383.png)

![(4-Fluorophenyl)(8-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B15005394.png)

![1-(2,3-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B15005404.png)
![4-(3,5-Dimethylphenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B15005415.png)
![4,4-Dimethyl-3,5-dinitro-2,6-bis[4-(propan-2-yl)phenyl]piperidine](/img/structure/B15005416.png)
![3-[2-(Piperidin-1-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B15005417.png)
![2-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-cyclohexylphenyl)ethanone](/img/structure/B15005420.png)
